molecular formula C13H8CrO3 B1143700 TRICARBONYL(NAPHTHALENE)CHROMIUM CAS No. 12110-37-1

TRICARBONYL(NAPHTHALENE)CHROMIUM

Cat. No.: B1143700
CAS No.: 12110-37-1
M. Wt: 264.2
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Description

Tricarbonyl(naphthalene)chromium, with the chemical formula (C₁₀H₈)Cr(CO)₃, is a coordination complex where a chromium atom is bonded to a naphthalene ligand and three carbonyl (CO) groups. This compound is part of the broader class of arene chromium tricarbonyl complexes, which are known for their stability and unique reactivity due to the electron-withdrawing nature of the chromium tricarbonyl unit.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tricarbonyl(naphthalene)chromium typically involves the reaction of chromium hexacarbonyl (Cr(CO)₆) with naphthalene. This reaction is usually carried out under reflux conditions in a high-boiling solvent such as xylene or mesitylene. The reaction mixture is heated to around 220°C for several hours to ensure complete conversion. An inert atmosphere, such as nitrogen or argon, is maintained throughout the process to prevent oxidation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow processing. This method allows for better control over reaction conditions and can prevent the sublimation of chromium hexacarbonyl and decomposition of the product. The reaction is conducted at elevated temperatures with a residence time of around 10 minutes through the heated zone .

Chemical Reactions Analysis

Types of Reactions: Tricarbonyl(naphthalene)chromium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituent, products can include tricarbonyl(phosphine)(naphthalene)chromium or tricarbonyl(amine)(naphthalene)chromium.

    Oxidation Products: Oxidation can lead to the formation of higher oxidation state chromium complexes.

    Reduction Products: Reduction typically yields lower oxidation state chromium complexes.

Scientific Research Applications

Tricarbonyl(naphthalene)chromium has several applications in scientific research:

Mechanism of Action

The mechanism of action of tricarbonyl(naphthalene)chromium involves the coordination of the chromium center to the naphthalene ligand and carbonyl groups. This coordination alters the electronic properties of the naphthalene ring, making it more susceptible to nucleophilic attack. The chromium tricarbonyl unit also stabilizes negative charges on the aromatic ring, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Tricarbonyl(naphthalene)chromium is unique due to the specific electronic and steric effects imparted by the naphthalene ligand. This results in distinct reactivity patterns compared to other arene chromium tricarbonyl complexes. The larger aromatic system of naphthalene compared to benzene or toluene provides additional sites for chemical modification and interaction .

Properties

CAS No.

12110-37-1

Molecular Formula

C13H8CrO3

Molecular Weight

264.2

Origin of Product

United States

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